(4-Chloro-2-iodo-6-methylphenyl)methanol
Overview
Description
(4-Chloro-2-iodo-6-methylphenyl)methanol is an organic compound with the molecular formula C8H8ClIO and a molecular weight of 282.51 g/mol . This compound is characterized by the presence of chloro, iodo, and methyl substituents on a phenyl ring, along with a methanol group. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-iodo-6-methylphenyl)methanol typically involves the halogenation of a methylphenylmethanol precursorSpecific details on the reaction conditions, such as temperature, solvents, and catalysts, are often proprietary and vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize the yield of the target compound .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-iodo-6-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen substituents or convert the methanol group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary based on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
Major products formed from these reactions include various substituted phenylmethanols, phenylaldehydes, and phenylcarboxylic acids, depending on the specific reaction and conditions employed .
Scientific Research Applications
(4-Chloro-2-iodo-6-methylphenyl)methanol is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving the interaction of halogenated compounds with biological systems.
Medicine: As a precursor for developing potential pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2-iodo-6-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-methylphenyl)methanol: Lacks the iodine substituent, resulting in different reactivity and applications.
(4-Iodo-2-methylphenyl)methanol: Lacks the chlorine substituent, affecting its chemical properties and uses.
(4-Chloro-2-iodophenyl)methanol:
Uniqueness
The unique combination of chloro, iodo, and methyl substituents in (4-Chloro-2-iodo-6-methylphenyl)methanol imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(4-chloro-2-iodo-6-methylphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRNAMJEEYPIHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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